

# Non-Covalent Inhibitors of the KRAS G13D Mutation: A Technical Guide

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## Compound of Interest

Compound Name: *Kras G13D-IN-1*

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The KRAS protein, a critical node in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. While significant progress has been made in developing covalent inhibitors for the KRAS G12C mutant, targeting other KRAS mutations, such as G13D, has proven to be a formidable challenge. The G13D mutation, prevalent in a subset of colorectal and other cancers, alters the protein's interaction with GTPase activating proteins (GAPs), leading to its constitutive activation and downstream signaling that drives tumor growth. Unlike G12C, the aspartic acid residue at position 13 does not provide a reactive cysteine for covalent targeting, necessitating the development of non-covalent inhibitors. This technical guide provides an in-depth overview of the current landscape of non-covalent inhibitors targeting the KRAS G13D mutation, with a focus on their mechanism of action, quantitative data, and the experimental protocols used for their characterization.

## The Challenge of Targeting KRAS G13D

The KRAS G13D mutation results in an altered P-loop conformation that impairs GAP-mediated GTP hydrolysis, locking KRAS in its active, GTP-bound state. This leads to the persistent activation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR cascades, which promote cell proliferation, survival, and differentiation.<sup>[1][2]</sup> The development of inhibitors for KRAS G13D has been hampered by the shallow, featureless surface of the protein and the picomolar affinity of GTP for the active site. However, recent advances in structure-based drug design have led to the discovery of non-

covalent inhibitors that bind to a cryptic pocket, known as the Switch-II pocket, inducing a conformational change that renders the protein inactive.

## Non-Covalent Inhibitors of KRAS G13D

A new generation of non-covalent inhibitors has emerged that demonstrate activity against KRAS G13D. These can be broadly categorized into G13D-selective and pan-KRAS inhibitors.

### G13D-Selective Inhibitors

Recent efforts have focused on designing inhibitors that can form a salt bridge with the mutant aspartate residue at position 13, thereby achieving selectivity over wild-type KRAS.<sup>[3]</sup> One promising series of compounds is based on a quinazoline scaffold. These inhibitors have been optimized to achieve subnanomolar potency and significant selectivity for KRAS G13D.<sup>[3]</sup>

### Pan-KRAS Inhibitors

Other strategies have focused on developing inhibitors that can bind to the Switch-II pocket of various KRAS mutants, including G13D. One such example is BI-2865, a non-covalent inhibitor that binds to the inactive, GDP-bound state of KRAS.<sup>[4][5]</sup> This binding event prevents the interaction with guanine nucleotide exchange factors (GEFs) like SOS1, thereby inhibiting the reloading of KRAS with GTP and blocking its activation.

Another notable pan-KRAS inhibitor with activity against G13D is MRTX1133. While initially developed as a G12D inhibitor, it has shown activity against other KRAS mutants, including G13D.<sup>[6]</sup> MRTX1133 binds with high affinity to the GDP-bound state of KRAS, locking it in an inactive conformation.<sup>[7][8]</sup>

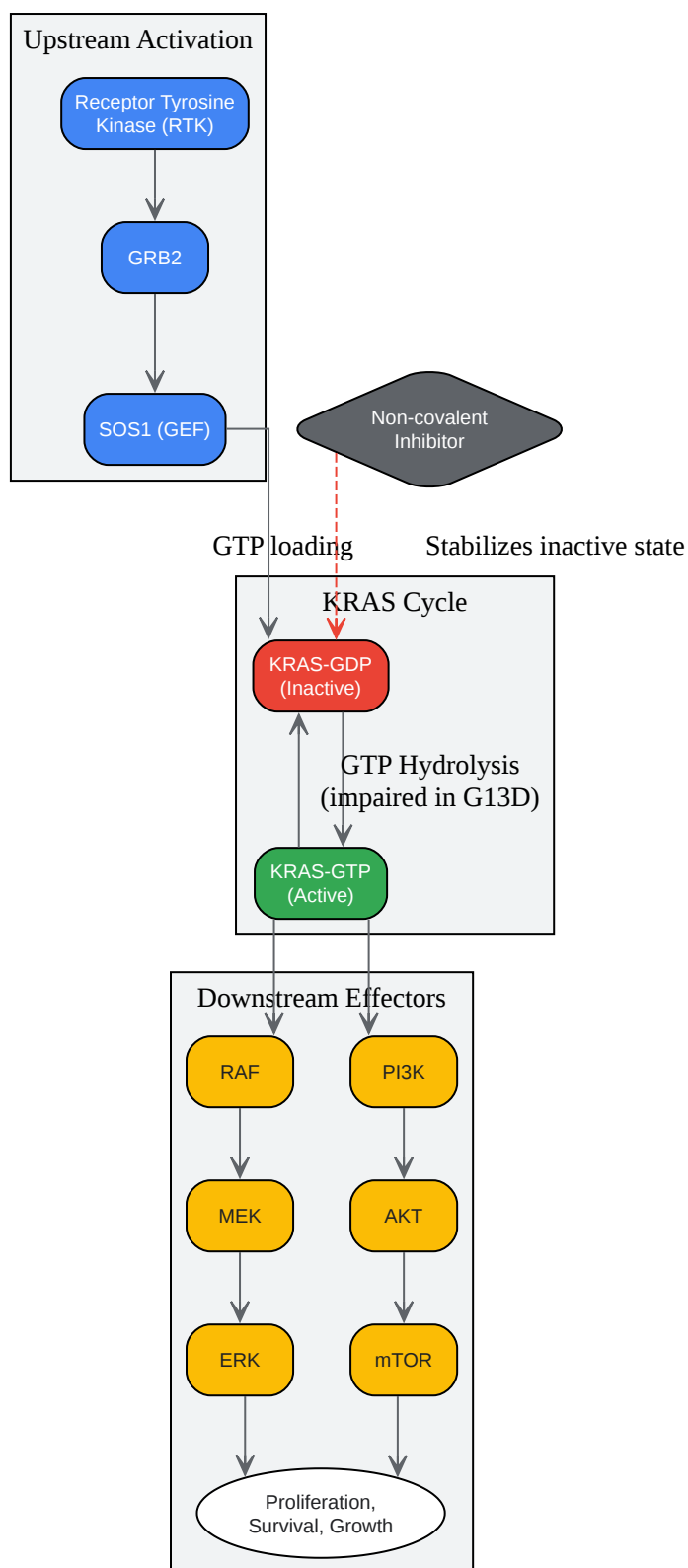
## Quantitative Data for Non-Covalent KRAS G13D Inhibitors

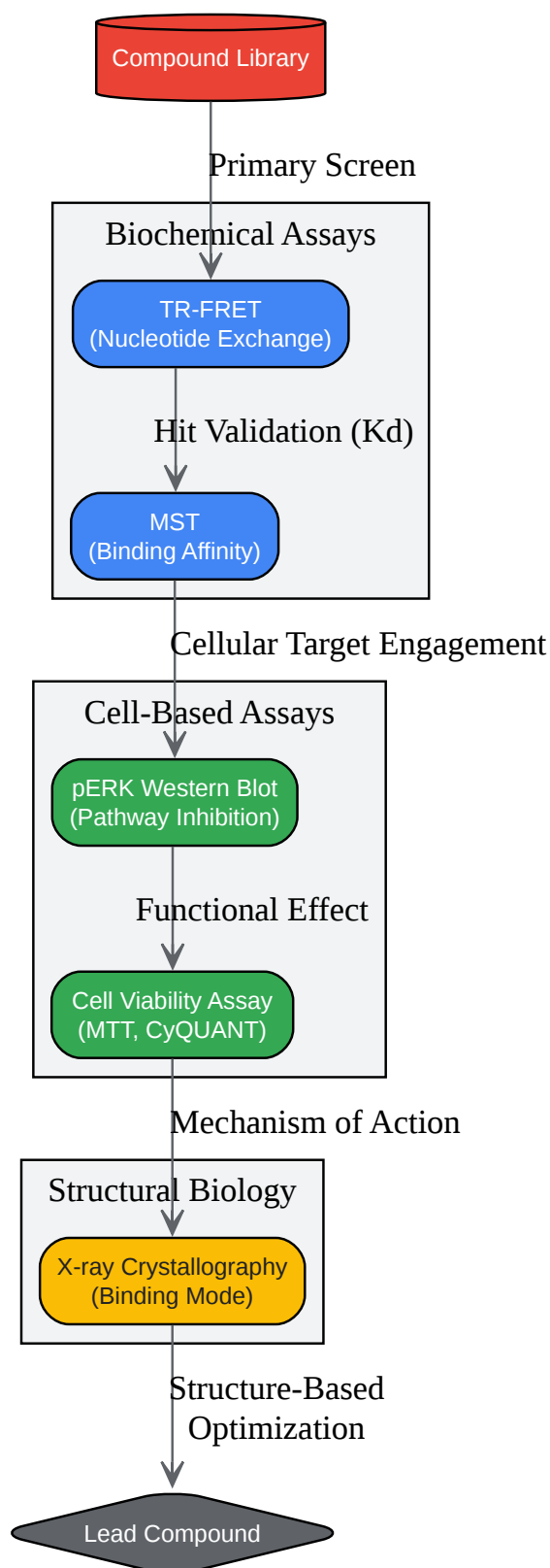
The following table summarizes the available quantitative data for selected non-covalent inhibitors of KRAS G13D. This data is essential for comparing the potency and selectivity of different compounds.

Inhibitor	Target	Assay Type	IC50	Kd	Cell Line	Cellular IC50	Reference
Quinazoline Series (cpd 41)	KRAS G13D	HTRF	0.41 nM	-	HCT116	>10 $\mu$ M	[3]
BI-2865	KRAS G13D	Biochemical	-	4.5 nM	-	-	[4]
MRTX1133	KRAS G13D	HTRF	<2 nM	-	-	-	[6]
MRTX1133	KRAS G13D	pERK Inhibition	-	-	AGS	2 nM	[7]
MRTX1133	KRAS G13D	Cell Viability	-	-	AGS	6 nM	[7]

## Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.





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## References

- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Design and Evaluation of Reversible KRAS G13D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI-2865 | KRAS Inhibitor | Antiproliferative | TargetMol [targetmol.com]
- 5. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. S-EPMC4484434 - Oncogenic KRAS sensitizes premalignant, but not malignant cells, to Noxa-dependent apoptosis through the activation of the MEK/ERK pathway. - OmicsDI [omicsdi.org]
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